CID 156591926

Description

Contextualization within Synthetic Organic Dyes and Pigments Research

The field of synthetic organic dyes is a dynamic area of research and industry, originating with the synthesis of the first artificial dye, mauveine, in 1856. mdpi.com This sector has since expanded dramatically, with the global market for organic dyes and pigments valued in the billions of dollars and projected to continue its growth. marketresearchfuture.comwiseguyreports.com Current research trends are heavily influenced by the increasing demand for high-performance, sustainable, and eco-friendly colorants. wiseguyreports.comimarcgroup.com There is a significant push towards developing dyes with improved characteristics like enhanced colorfastness and brightness, driven by ongoing advancements in dye chemistry. precedenceresearch.com

Beta-Naphthol Violet belongs to the azo class of dyes, which are characterized by the presence of one or more azo groups (-N=N-). iipseries.org Azo dyes are a dominant segment of the synthetic dye market due to their cost-effectiveness and wide color range. marketresearchfuture.com Specifically, Beta-Naphthol Violet is a naphthol-based azo dye, a sub-category known for producing vibrant colors. textilelearner.net As a multifunctional dye, it finds applications in various scientific research fields, from basic chemical synthesis to analytical diagnostics, aligning with the broader trend of creating specialized, high-value chemical compounds. medchemexpress.com

Historical Trajectories of β-Naphthol Colorants in Scientific Inquiry

The scientific journey of β-naphthol colorants is intrinsically linked to the discovery of diazo compounds by Peter Griess in 1858, which laid the foundation for azo dye chemistry. iipseries.org In the second half of the 19th century, β-naphthol quickly emerged as a critical intermediate in the synthesis of this new class of dyes. researchgate.netbritannica.com The coupling reaction of a diazotized amine with β-naphthol became a fundamental method for producing a range of colors, particularly deep and fast shades of orange, red, and scarlet. iipseries.orgtextilelearner.net

These 1-arylazo-2-naphthol pigments were among the first synthetic organic pigments to be used successfully and widely in applications such as printing inks, paints, and plastics. researchgate.net The importance of β-naphthol as a precursor is underscored by its role as the starting material for an entire series of Naphthol AS dyes, where the insoluble azo dye is synthesized directly on the fiber. textilelearner.net While the initial focus was on the synthesis and application of these dyes, contemporary historical research now also investigates their long-term stability and degradation mechanisms, particularly for the preservation of cultural artifacts. mdpi.comresearchgate.netresearchgate.net

Scope and Significance of Contemporary Beta-Naphthol Violet Research

In modern chemical research, Beta-Naphthol Violet is investigated for its specific properties and applications. It is recognized as a multifunctional dye with uses that transcend simple coloration. medchemexpress.com A significant area of its application is in analytical chemistry, where it serves as a reagent for the detection of ferric ions (Fe³⁺); the solution turns green in the presence of these ions. ottokemi.comfishersci.noscbt.com

Furthermore, Beta-Naphthol Violet is used as an intermediate in the synthesis of other specialized azo dyes and in the creation of antioxidants for materials like rubber. ottokemi.comfishersci.no Research into β-naphthol-based pigments, in general, continues to be an active field, with studies focusing on their fundamental photophysical and photochemical properties. researchgate.net Understanding factors that affect their stability and the mechanisms of their light-induced degradation is crucial for developing more robust materials and for conservation science. researchgate.netresearchgate.net The compound's well-defined chemical structure and reactivity make it a valuable subject for studying C-C, C-N, and other bond formations at the α-position of the naphthol skeleton. sioc-journal.cn

Data Tables

Table 1: Chemical Properties of Beta-Naphthol Violet

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | disodium;4-[(4-nitrophenyl)hydrazinylidene]-3-oxonaphthalene-2,7-disulfonate | fishersci.nofishersci.ch |

| Molecular Formula | C₁₆H₉N₃Na₂O₉S₂ | ottokemi.comfishersci.noscbt.com |

| Molecular Weight | 497.36 g/mol | fishersci.nolabproinc.com |

| Appearance | Brownish to red or deep yellow-red powder | ottokemi.comlabproinc.comlobachemie.com |

| Solubility | Soluble in water | ottokemi.comfishersci.no |

| CAS Number | 7143-21-7 | fishersci.noscbt.comlabproinc.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetone |

| Aniline |

| Beta-Naphthol Violet |

| Ferric ion |

| Mauveine |

| Naphthalene (B1677914) |

| Naphthol AS dyes |

| Phenyl azo-β-naphthol |

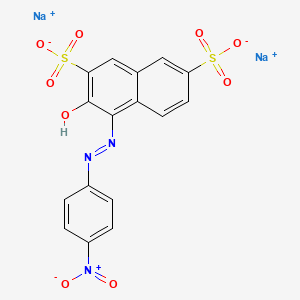

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

7143-21-7 |

|---|---|

Molecular Formula |

C16H11N3NaO9S2 |

Molecular Weight |

476.4 g/mol |

IUPAC Name |

disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C16H11N3O9S2.Na/c20-16-14(30(26,27)28)8-9-7-12(29(23,24)25)5-6-13(9)15(16)18-17-10-1-3-11(4-2-10)19(21)22;/h1-8,20H,(H,23,24,25)(H,26,27,28); |

InChI Key |

XMKYYCKXYGLBKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)[N+](=O)[O-].[Na] |

Other CAS No. |

7143-21-7 |

Pictograms |

Irritant |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization of Beta Naphthol Violet

High-Resolution Mass Spectrometry for Molecular Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of molecules and studying their fragmentation patterns. This information is vital for unambiguous identification and structural elucidation.

Liquid Chromatography–Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC/ESI-Q-ToF-MS)

Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC/ESI-Q-ToF-MS) is a highly sensitive method used for the qualitative analysis of β-naphthol pigments. researchgate.netnih.gov This technique combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of a Q-ToF mass spectrometer. researchgate.netmdpi.com

Research has focused on characterizing the Collision-Induced Dissociation (CID) fragmentation pathways of β-naphthol pigments, typically in negative ion mode. researchgate.netnih.gov This approach allows for the qualitative recognition of these molecules in complex formulations. researchgate.net The fragmentation of β-naphthols in negative mode is often dominated by cleavages around the azo bond. researchgate.net For instance, the analysis of a related β-naphthol pigment revealed a fragment ion at m/z 310.0864, corresponding to [C₂₁H₁₂NO₂]⁻, which is produced by the cleavage of the azo bond, indicating the presence of a β-naphthol, an amido group, and a naphthalene (B1677914) ring in that part of the molecule. researchgate.net The coupling of efficient chromatographic separation with high-resolution mass spectrometry provides a robust method for identifying β-naphthol class molecules in unknown samples. researchgate.netnih.gov

Table 1: General Parameters for LC/ESI-Q-ToF-MS Analysis

| Parameter | Description |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), typically negative ion mode for β-naphthols. researchgate.net |

| Analyzer | Quadrupole Time-of-Flight (Q-ToF) for high mass accuracy. mdpi.com |

| Fragmentation | Collision-Induced Dissociation (CID) to study fragmentation pathways. researchgate.net |

| Application | Qualitative recognition and structural elucidation of pigments and by-products. researchgate.net |

Secondary Ion Mass Spectrometry with MeV Primary Ions (MeV SIMS)

Secondary Ion Mass Spectrometry with MeV primary ions (MeV SIMS) is an emerging surface-sensitive mass spectrometry technique particularly suited for analyzing synthetic organic colorants with similar molecular structures. acs.orgresearchgate.net Its advantages include high sensitivity and soft ionization, which results in low fragmentation of organic molecules, allowing for the detection of molecular ions or protonated molecules in the positive-ion mode. acs.orgresearchgate.net

This technique has proven highly effective for identifying β-naphthol colorants and distinguishing between different forms like pigments and lakes. researchgate.netresearchgate.net In the negative-ion mode, MeV SIMS can identify characteristic functional groups of β-naphthol lakes and pigments, such as NO₂⁻ and SO₃⁻. acs.orgresearchgate.net The method requires only small sample flakes, which can be analyzed without prior chemical treatment and reused for other analyses. acs.org

Table 2: MeV SIMS Analysis Findings for β-Naphthol Colorants

| Ion Mode | Detected Species | Significance |

|---|---|---|

| Positive-ion | Molecular ions ([M]⁺) or protonated molecules ([M+H]⁺). researchgate.netresearchgate.net | Unambiguous identification of the pigment's molecular weight. |

| Negative-ion | Functional groups (e.g., NO₂⁻, SO₃⁻). acs.orgresearchgate.net | Helps distinguish between pigments and lakes (which often contain sulfonic acid groups). |

Identification of Synthesis By-products and Degradation Fragments

The synthesis of β-naphthol pigments can result in complex mixtures containing secondary components and by-products. researchgate.netresearchgate.net LC/ESI-Q-ToF-MS has been successfully applied to determine the composition of these commercial formulations. nih.gov

Furthermore, understanding the degradation pathways is essential. Studies on related β-naphthol pigments have identified common degradation products. Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) analysis has shown that 2-naphthol (B1666908) is a common pyrolysis product for the β-naphthol pigment class. researchgate.net Under exposure to light, β-naphthol pigments can fade. researchgate.net Research into the photodegradation of parent dyes has detected phthalic acid and phthalates as degradation products after irradiation. researchgate.net

Vibrational Spectroscopy for Structural Elucidation and Tautomerism Studies

Vibrational spectroscopy techniques, such as FTIR and Raman, provide detailed information about the molecular vibrations within a chemical structure. They are non-destructive methods valuable for structural elucidation and studying dynamic processes like tautomerism. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

In studies of similar azo dyes, FTIR spectra show characteristic bands. A broad band typically observed between 3250 and 3350 cm⁻¹ is attributed to the hydrogen-bonded OH stretching vibration. researchgate.net The azo group (-N=N-) stretching frequencies are often lowered due to conjugation and π-electron delocalization within the aromatic structure. researchgate.net FTIR has also been used to follow the thermal dehydration of related compounds like naphthalic acids to their corresponding anhydrides. researchgate.net This analytical method is crucial for investigating the composition and degradation of materials containing β-naphthol pigments. researchgate.net

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy is another vibrational technique that relies on the inelastic scattering of monochromatic light. mdpi.com While standard Raman spectroscopy can be used, its application can be limited when analyzing mixtures or low concentrations of β-naphthol pigments. researchgate.net

Surface-Enhanced Raman Scattering (SERS) overcomes these limitations by dramatically amplifying the Raman signal of molecules adsorbed on or near a nanostructured metal surface, typically silver or gold. frontiersin.org The enhancement factor can be as high as 10³ to 10⁶, allowing for the detection of trace amounts. irdg.org SERS is a high-resolution technique that can provide detailed structural information and is particularly useful for identifying dye components in various matrices. frontiersin.orgirdg.org The technique can also be used to study pH-dependent phenomena, such as changes in molecular orientation and keto-enol tautomerism, which are relevant to the structure of β-naphthol compounds. irdg.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure of molecules. It is instrumental in assigning the specific arrangement of atoms within a compound like Beta-Naphthol Violet.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental methods for structural elucidation. In the context of Beta-Naphthol Violet and its derivatives, these techniques reveal key features of the aromatic rings and substituent groups.

For analogous azo dyes derived from naphthols, ¹H NMR spectra typically show signals in the aromatic region (around 6.5-8.5 ppm). researchgate.netjobrs.edu.iq For instance, in a study of 2-(2-Hydroxy-naphthalen-1-ylazo)-benzoic acid, a collection of double and triple peaks between δ 7.08 and 8.49 ppm were attributed to the aromatic protons. jobrs.edu.iq A characteristic signal for the hydroxyl (-OH) group proton often appears at a higher chemical shift, around 12.24 ppm, due to hydrogen bonding. jobrs.edu.iq

¹³C NMR provides complementary information about the carbon skeleton. In a study of β-naphthol, the carbon atoms of the naphthalene ring were assigned specific chemical shifts, for example, C10 at 109.9 ppm and C9 at 153.6 ppm. nih.gov The chemical shifts in the ¹³C NMR spectrum of azo dyes based on 1-naphthol (B170400) have been observed in the range of δ 114 to 171 ppm. ajol.info

Specific NMR data for Beta-Naphthol Violet (CAS 7143-21-7) indicates that ¹H NMR spectra have been recorded at 400 MHz in DMSO-d6. guidechem.comguidechem.com

Table 1: Representative ¹H and ¹³C NMR Data for Naphthol Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| 2-(2-Hydroxy-naphthalen-1-ylazo)-benzoic acid | ¹H | 7.08–8.49 (aromatic protons), 12.24 (-OH proton) |

| 4-(2-Phenyl)diazenyl)naphth-1-ol | ¹H | 6.82-8.18 (aromatic & vinyl protons), 15.69 (NH proton) |

| 4-(2-Phenyl)diazenyl)naphth-1-ol | ¹³C | 114.78-161.33 |

This table presents a selection of reported NMR data for compounds structurally related to Beta-Naphthol Violet to illustrate typical chemical shift ranges. jobrs.edu.iqnih.govajol.info

For complex molecules, one-dimensional NMR spectra can be crowded and difficult to interpret. Advanced two-dimensional (2D) NMR pulse sequences are employed to resolve overlapping signals and establish connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and TOCSY (Total Correlation Spectroscopy) are invaluable. mdpi.comipb.pt

COSY experiments identify protons that are coupled to each other, typically on adjacent carbons.

HSQC correlates directly bonded proton and carbon atoms. researchgate.net

HMBC reveals long-range couplings between protons and carbons separated by two or three bonds, which is crucial for piecing together different fragments of a molecule. mdpi.com

TOCSY establishes correlations between all protons within a spin system, even if they are not directly coupled. ipb.pt

These advanced techniques have been successfully used to assign the complete ¹H and ¹³C NMR data for complex naphtho[1,8-cd]-pyran-1-ones, demonstrating their power in unambiguous structural verification. mdpi.com

1H NMR and 13C NMR Techniques

Electronic Absorption and Fluorescence Spectroscopy in Solution and Solid States

Electronic spectroscopy provides insights into the electronic transitions within a molecule, which are responsible for its color and luminescent properties.

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. uomustansiriyah.edu.iq The molecule of Beta-Naphthol Violet contains a conjugated system, which allows it to strongly absorb light in the visible range, resulting in its characteristic dark purple color. chembk.com

The absorption spectrum of a dye is characterized by its maximum absorption wavelength (λmax). uomustansiriyah.edu.iq For azo dyes based on 1-naphthol, λmax values can be influenced by the solvent and substituents. For example, 4-(2-(4-nitrophenyl)diazenyl)naphth-1-ol in chloroform (B151607) exhibits a λmax at 498 nm. ajol.info The broad absorption bands observed in the UV-Vis spectra of naphthol derivatives are typically due to π→π* transitions within the aromatic system. researchgate.net The region from approximately 400 to 800 nm corresponds to visible light, with violet at the shorter end and red at the longer end. msu.edu

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Beta-Naphthol and its derivatives are known to be fluorescent and can be used as fluorescent indicators. atamanchemicals.com Their fluorescence properties, including quantum yield and lifetime, are sensitive to the molecular environment, such as solvent polarity. researchgate.net

Naphthalene derivatives are studied for their unique photophysical properties, including high quantum yields and excellent photostability, which make them suitable for use as fluorescent probes. researchgate.net The fluorescence of some naphthol derivatives shows solvatochromism, meaning the emission color changes with the polarity of the solvent, which is often due to intramolecular charge transfer in the excited state. mdpi.com This sensitivity to the environment allows them to be used as sensors, for example, for detecting metal ions like Zn(2+). nih.gov The sensing mechanism can involve processes like chelation-enhanced fluorescence (CHEF), where the binding of an ion to the dye molecule enhances its fluorescence. nih.gov

UV-Vis Spectroscopy for Chromophore Analysis

Chromatographic Separations for Complex Mixture Analysis

Chromatography is a powerful technique for separating the components of a mixture. eprajournals.com This is particularly important in the analysis of synthetic dyes like Beta-Naphthol Violet, as the synthesis process can result in a mixture of the desired product along with starting materials and by-products. mcconline.org.in

Various chromatographic methods are employed for the analysis of azo dyes. Thin-layer chromatography (TLC) is a simple and rapid technique used to monitor the progress of reactions and for preliminary separation of mixtures. acs.org For more complex separations and purification, column chromatography and high-speed countercurrent chromatography (CCC) are utilized. eprajournals.comscilit.comtandfonline.com CCC is particularly effective for the preparative purification of water-soluble azo dyes. scilit.comtandfonline.com

Liquid chromatography (LC), especially when coupled with mass spectrometry (MS), is a highly sensitive and specific method for the analysis of β-naphthol pigments and their degradation products. lcms.czresearchgate.netresearchgate.net LC-MS methods have been developed for the simultaneous determination of multiple azo dyes and for the unequivocal identification of aromatic amines that can be derived from them. lcms.cz The efficient separation of structural isomers, which can be challenging, is a key advantage of modern liquid chromatography techniques. lcms.cz

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) is a powerful analytical triad (B1167595) for the characterization of complex organic molecules like Beta-Naphthol Violet. researchgate.netunl.pt This combination allows for the efficient separation of components in a mixture, their detection based on light absorption, and their definitive identification through mass analysis. researchgate.net

HPLC separates compounds based on their differential interactions with a stationary phase (packed into a column) and a liquid mobile phase. news-medical.net For β-naphthol and related dyes, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture, such as methanol-water or acetonitrile-water. nih.govresearchgate.net A gradient elution program, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of a wide range of components. unipi.it

As the separated components elute from the HPLC column, they pass through a Diode Array Detector (DAD). A DAD, also known as a Photo Diode Array (PDA) detector, measures the absorbance of the eluting compounds across a wide range of ultraviolet (UV) and visible (VIS) wavelengths simultaneously. scioninstruments.com This provides a complete UV-Vis spectrum for each component, which can aid in its identification and assessment of its purity. scioninstruments.com For Beta-Naphthol Violet, the maximum absorbance (λmax) is observed between 508.0 and 511.0 nm in water. avantorsciences.com

Following DAD, the eluent is introduced into a Mass Spectrometer (MS). The MS ionizes the molecules—electrospray ionization (ESI) is a common technique for polar dye molecules—and then separates the resulting ions based on their mass-to-charge ratio (m/z). unl.ptresearchgate.net This provides the molecular weight of the compound. Furthermore, tandem mass spectrometry (MS/MS) can be used, where specific ions are selected and fragmented to produce a characteristic fragmentation pattern. researchgate.netresearchgate.net This pattern gives detailed structural information, allowing for unambiguous identification of the compound and its isomers or synthesis by-products. researchgate.netresearchgate.net For β-naphthol pigments, analysis in negative ion mode is common. researchgate.netresearchgate.net The coupling of high-resolution mass spectrometry with an efficient chromatographic separation provides a robust method for the qualitative recognition of this class of molecules. researchgate.netresearchgate.net

Table 1: HPLC-DAD-MS/MS Parameters for β-Naphthol Dye Analysis

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Chromatography | High-Performance Liquid Chromatography (HPLC) | Reversed-phase |

| Stationary Phase | C18 Column | Particle size: e.g., 5 µm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures, often with additives like formic acid or ammonium (B1175870) acetate | Gradient elution |

| Detector 1 | Diode Array Detector (DAD) | Scans UV-Visible spectrum (e.g., 200-800 nm) |

| Detector 2 | Mass Spectrometer (MS) | Electrospray Ionization (ESI), often in negative mode |

| MS Analysis | Tandem MS (MS/MS) | Collision-Induced Dissociation (CID) for fragmentation |

Gas Chromatography (GC) for Volatile Degradation Products

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. When coupled with Mass Spectrometry (GC-MS), it is highly effective for identifying the thermal degradation products of complex organic materials like Beta-Naphthol Violet. researchgate.net Since Beta-Naphthol Violet itself is a non-volatile salt, direct analysis by GC is not feasible. Instead, analytical pyrolysis coupled with GC-MS (Py-GC/MS) is employed. researchgate.net

In Py-GC/MS, the sample is rapidly heated to a high temperature (e.g., 550 °C) in an inert atmosphere. researchgate.net This thermal energy causes the complex molecule to break down into smaller, more volatile fragments. These pyrolysis products are then swept into the GC column, where they are separated based on their boiling points and interaction with the stationary phase. Finally, the separated fragments are identified by the mass spectrometer. researchgate.net

Studies utilizing Py-GC/MS on β-naphthol pigments and lakes have identified several characteristic degradation products. researchgate.net The identification of these specific fragments can serve as markers for the original pigment, even in complex mixtures or aged samples. researchgate.netresearchgate.net For example, 2-naphthol (m/z 144) is a common and significant pyrolysis product for the β-naphthol class of pigments. researchgate.netacs.org Other identified volatile degradation products can include phthalic compounds such as phthalic anhydride (B1165640) and phthalimide, indicating the breakdown of the naphthol ring structure under certain conditions. researchgate.net The presence of these phthalic derivatives has been noted in both artificially aged β-naphthol powders and in the degradation products from irradiated solutions of parent dyes. researchgate.net

Table 2: Common Volatile Degradation Products of β-Naphthol Pigments Identified by GC-MS

| Degradation Product | Chemical Formula | Common Detection Method |

|---|---|---|

| 2-Naphthol | C₁₀H₈O | Py-GC/MS |

| Phthalic Anhydride | C₈H₄O₃ | Py-GC/MS, GC-MS |

| Phthalimide | C₈H₅NO₂ | GC-MS |

| 1,3-Indandione (B147059) | C₉H₆O₂ | GC-MS |

Theoretical and Computational Chemistry Studies on Beta Naphthol Violet and Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the electronic properties and reactivity of azo dyes, including beta-Naphthol violet. unipd.it These methods allow for a detailed understanding of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to determine the electronic and optical properties of azo dyes. By employing functionals like B3LYP with basis sets such as 6-311+G(d,p), researchers can optimize the molecular geometry of beta-Naphthol violet and its analogs to find their most stable conformations. This process is foundational for all subsequent computational analyses.

Following geometry optimization, vibrational frequency calculations are performed. These theoretical vibrational spectra can be compared with experimental data from techniques like FTIR and Raman spectroscopy to validate the optimized structure. researchgate.net For example, a study on a novel azo dye derived from binaphthol utilized DFT calculations with a 6-31G* basis set to assign vibrational spectral data obtained from solid-phase FTIR spectra. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and stability. irjweb.com A smaller gap generally indicates a molecule that is more easily excited and more reactive. mdpi.com

For azo dyes, the HOMO-LUMO gap influences their color and photochemical behavior. mdpi.com DFT calculations are widely used to determine the energies of these orbitals. hivnursing.net For instance, in a study of various azo dyes, the HOMO-LUMO analysis showed that a dye with a smaller energy gap exhibited a longer absorption wavelength, indicating higher reactivity. mdpi.com The analysis of these orbitals helps in understanding the intramolecular charge transfer (ICT) that is fundamental to the properties of many dyes. worldscientific.com

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Azo Dye Analogs

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Dye A | -5.98 | -2.15 | 3.83 |

| Dye B | -6.02 | -2.18 | 3.84 |

| Dye C | -5.79 | -2.54 | 3.25 |

Data adapted from a DFT study on thiazole (B1198619) azo dyes, which are analogs of beta-Naphthol violet. The calculations were performed at the B3LYP/6-311++G* level of theory. mdpi.com*

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are employed to understand how molecules interact with each other and with their environment over time. plos.orgrsc.org These simulations can model the behavior of beta-Naphthol violet in solution or within a solid matrix, providing insights into processes like solvation, aggregation, and binding to substrates.

For example, MD simulations can be used to predict the solubility of organic molecules like naphthalene (B1677914) in various solvents by simulating the growth and dissolution of molecules at crystal kink sites. acs.org This approach helps in understanding the intermolecular forces that govern the dye's behavior in different media.

Prediction of Spectroscopic Properties and Spectral Interpretation

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective in predicting the electronic absorption spectra (UV-Vis) of dyes. researchgate.net By calculating the excitation energies and oscillator strengths, researchers can simulate the UV-Vis spectrum of beta-Naphthol violet. researchgate.net These theoretical spectra can then be compared with experimental measurements to confirm the molecular structure and to understand the nature of the electronic transitions responsible for the observed color.

A study on Reactive Violet 5R, an azo dye, demonstrated a strong correlation between the absorption bands predicted by TD-DFT calculations (using the B3LYP functional and a polarizable continuum model for the solvent) and the experimental UV-Vis spectra. This agreement validates the computational approach and allows for a detailed interpretation of the spectral features in terms of molecular orbital transitions.

Table 2: Comparison of Experimental and Calculated Maximum Absorption Wavelengths (λmax) for Azo Dyes

| Dye | Experimental λmax (nm) | Calculated λmax (nm) |

| Dye A | 623 | 615 |

| Dye B | 619 | 609 |

| Dye C | 687 | 679 |

Data adapted from a TD-DFT study on thiazole azo dyes in chloroform (B151607). The calculations were performed at the TD-B3LYP/6-311++G* level of theory. mdpi.com*

Computational Modeling of Photodegradation Pathways and Stability

The stability of dyes upon exposure to light is a critical property, and computational modeling can help elucidate the mechanisms of their photodegradation. researchgate.net While detailed studies on beta-Naphthol violet itself are limited, research on related azo dyes provides a framework for understanding its potential degradation pathways. researchgate.netresearchgate.net

Computational studies can model the reaction of the dye molecule with reactive oxygen species, such as hydroxyl radicals, which are often involved in photocatalytic degradation. researchgate.net By calculating the potential energy surface for different reaction pathways, researchers can identify the most likely degradation mechanisms. acs.org For instance, DFT calculations have been used to show that the oxidative degradation of some azo dyes proceeds through the cleavage of the N=N bond following the addition of a hydroxyl radical. acs.org It has been noted that for some β-naphthol pigments, degradation can lead to the formation of phthalic acid and phthalates. researchgate.net

Investigation of Nonlinear Optical (NLO) Properties through Computational Methods

Azo dyes with extended π-conjugated systems, like beta-Naphthol violet, are of interest for their potential applications in nonlinear optics (NLO). rasayanjournal.co.in Computational methods provide a powerful means to predict and understand the NLO properties of these molecules. researchgate.net

The first hyperpolarizability (β), a key parameter for second-order NLO activity, can be calculated using DFT. rasayanjournal.co.in These calculations help in designing molecules with enhanced NLO properties by understanding the structure-property relationships. researchgate.net For instance, studies on various azo dyes have shown that the introduction of electron-donating and electron-accepting groups can significantly enhance the hyperpolarizability. mdpi.comresearchgate.net The calculated NLO properties can then be correlated with other electronic parameters, such as the HOMO-LUMO gap, to establish design principles for new NLO materials. researchgate.net

Table 3: Calculated First Hyperpolarizability (β) for Azo Dye Analogs

| Molecule | β (esu) |

| Dye A | 1.5 x 10⁻²⁸ |

| Dye B | 1.8 x 10⁻²⁸ |

| Dye C | 4.5 x 10⁻²⁸ |

Data adapted from a DFT study on thiazole azo dyes. The calculations were performed at the B3LYP/6-311++G* level of theory. mdpi.com*

Applications of Beta Naphthol Violet in Advanced Analytical Chemistry and Materials Science

Development of Chemical Sensors and Probes

The inherent spectroscopic properties of Beta-Naphthol Violet and its derivatives are leveraged in the creation of sensitive and selective chemical sensors. These sensors are pivotal for detecting various analytes with high accuracy.

Spectrophotometric and Fluorometric Detection Strategies

Beta-Naphthol Violet is utilized in chemical analysis for the detection of certain metal ions. ottokemi.comfishersci.nlscbt.comfishersci.no A notable application is its use in identifying ferric ions (Fe³⁺), where its presence causes a distinct color change in the solution to green. ottokemi.comfishersci.nlfishersci.noguidechem.comchemicalbook.com This colorimetric response allows for a straightforward qualitative and quantitative analysis via spectrophotometry.

Derivatives of naphthol are extensively studied for creating new spectrophotometric and fluorometric detection methods. Research has demonstrated the development of sensors for various analytes based on the reaction of a target molecule with a naphthol-containing compound. For instance, new sensitive spectrophotometric and fluorometric methods have been developed for determining fluoxetine (B1211875) hydrochloride by its reaction with 1,2-naphthoquinone-4-sulphonate (NQS) and 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), respectively. nih.gov The reaction with NQS produces an orange-colored product, shifting the maximum absorbance wavelength (λmax) significantly, which helps to eliminate potential interferences. nih.gov Similarly, fluorometric methods, which often offer higher sensitivity, rely on the formation of highly fluorescent products. nih.gov

Researchers have also synthesized chemosensors using 2-hydroxy naphthaldehyde as a fluorophore for the detection of hydrogen sulfide (B99878) (H₂S). rsc.org These sensors exhibit changes in color and fluorescence intensity upon interaction with the target analyte, enabling both colorimetric and fluorometric detection. rsc.org The principle often involves the deprotonation of a hydroxyl group on the naphthalene (B1677914) ring, which alters the molecule's electronic distribution and, consequently, its spectral properties. rsc.org

| Analyte | Naphthol-Based Reagent | Detection Method | Observable Change |

| Ferric Ion (Fe³⁺) | Beta-Naphthol Violet | Colorimetric | Solution turns green ottokemi.comfishersci.no |

| Fluoxetine | 1,2-naphthoquinone-4-sulphonate | Spectrophotometric | Orange-colored product forms nih.gov |

| Fluoxetine | 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole | Fluorometric | Highly fluorescent product forms nih.gov |

| Hydrogen Sulfide (H₂S) | 2-hydroxy naphthaldehyde derivative | Colorimetric & Fluorometric | Color changes from yellow to purple/orange; fluorescence enhancement rsc.org |

Nanoparticle-Based Sensing Platforms utilizing Naphthol Derivatives

The integration of naphthol derivatives with nanoparticles has led to the development of advanced sensing platforms with enhanced sensitivity and selectivity. Carbon nanoparticles (CNPs) functionalized with specific chemical groups have been engineered to detect traces of chemical warfare agent simulants like dimethyl methylphosphonate (B1257008) (DMMP) in water and the gas phase. acs.org The high surface area and unique optical properties of nanoparticles, combined with the recognition capabilities of the functionalizing molecules, create a powerful sensing system. acs.org

Electrochemical sensors for naphthalene have been developed using a nanocomposite of manganese oxides (MnOx) and functionalized multi-walled carbon nanotubes. researchgate.net These sensors demonstrate good sensitivity and a low detection limit for naphthalene in water samples. researchgate.net Similarly, gold nanoparticle (AuNP)-based electrochemical immunosensors have been employed to detect a range of small molecules, including naphthalene. acs.org The principle behind many nanoparticle-based colorimetric sensors is the aggregation of nanoparticles induced by the analyte, which causes a distinct color change due to shifts in the surface plasmon resonance. acs.org

Furthermore, molybdenum Schiff base complexes immobilized on magnetic iron oxide nanoparticles have been used to catalyze the synthesis of 1-(α-aminoalkyl)-2-naphthol derivatives. researchgate.net While the primary application here is catalysis, the study of the interaction of these naphthol derivatives with DNA highlights their potential in bio-sensing applications. researchgate.net

Functional Materials Development and Characterization

Beta-Naphthol Violet's identity as a dye makes it a fundamental component in the creation of various functional materials, from traditional textiles to advanced energy and polymer applications.

Role as an Organic Dye in Advanced Textile and Paper Science Research

Beta-Naphthol Violet is classified as a multifunctional dye. medchemexpress.com Historically, β-naphthol pigments are a significant class of synthetic organic pigments used in textiles, printing inks, and paints. researchgate.netacs.org Naphthol dyes are known for their ability to produce vibrant and long-lasting colors on various fabrics. atlantis-press.com

Research in textile science investigates the interaction between naphthol dyes and different fabric fibers. atlantis-press.com Studies show that fabric properties, such as yarn density, significantly influence the dye absorption and the resulting color saturation. atlantis-press.com The chemical composition of naphthol dyes facilitates efficient penetration into textile fibers, ensuring even and vivid coloration. atlantis-press.com In the context of cultural heritage, the identification of β-naphthol colorants in historical textiles and artworks is crucial for their preservation, as they can be prone to fading upon light exposure. acs.org Advanced analytical techniques are used to characterize these pigments and understand their degradation mechanisms. researchgate.netmdpi.com

Integration into Dye-Sensitized Solar Cell Research

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic technology that utilizes dye molecules to absorb sunlight and convert it into electrical energy. researchgate.nettheaic.org The dye, or sensitizer, is a critical component, and its properties largely determine the cell's efficiency. theaic.org Beta-Naphthol Violet is mentioned as a multifunctional dye with applications in DSSCs. medchemexpress.com

Studies in Polymer Chemistry and Functional Coatings

In the realm of polymer chemistry, Beta-Naphthol Violet and its parent compound, beta-naphthol, are used in the synthesis of antioxidants, particularly for rubber. ottokemi.comfishersci.nochemicalbook.comatamanchemicals.com Antioxidants are crucial additives in polymers and coatings, as they prevent degradation caused by oxidation, thereby extending the material's lifespan and maintaining its functional properties.

The study of historical plastics has also revealed the presence of β-naphthol pigments. researchgate.net Understanding the interaction between the pigment and the polymer matrix is important, as the degradation of the pigment can be influenced by the surrounding polymer. researchgate.net This research is relevant for the development of more stable and durable functional coatings and colored plastics. The use of β-naphthol colorants in materials like inks and paints for modern art also provides a basis for studying their long-term behavior in various binders and coatings. acs.org

Research on Beta-Naphthol Violet in Cultural Heritage and Conservation Science

Beta-Naphthol Violet and related β-naphthol colorants have been subjects of significant research within the field of cultural heritage and conservation science. Their historical use in artists' materials and their inherent instability make their identification and the study of their degradation crucial for the preservation of modern and contemporary artworks. acs.orgresearchgate.net

Identification and Characterization of Pigments in Historical Art Materials

The identification of β-naphthol pigments, including violets, in historical art materials is essential for developing appropriate conservation strategies. acs.orgresearchgate.net These synthetic organic colorants were used by prominent artists such as Mark Rothko and Pablo Picasso. acs.orgresearchgate.net Their poor stability, particularly their tendency to fade upon light exposure, necessitates their accurate identification to inform decisions about exhibition and storage conditions. acs.orgresearchgate.net

In the realm of cultural heritage, β-naphthol pigments are often referred to as azo pigments because of the diazonium salts used in their synthesis. acs.orgresearchgate.net They are characterized by the use of 2-naphthol (B1666908) (or β-naphthol) as a coupling component and typically lack acidic or basic groups. acs.orgresearchgate.net This is in contrast to β-naphthol lakes, which contain a sulfonic acid group and are formed by complexation with metal ions like Ca²⁺, Ba²⁺, or Sr²⁺. acs.orgresearchgate.net While lakes exhibit better resistance to migration and solvents, they often have lower lightfastness. acs.orgresearchgate.net

Various analytical techniques have been employed to identify β-naphthol pigments. While techniques like Fourier-transform infrared spectroscopy (FTIR) can identify the general chemical class, they often struggle to differentiate between specific compounds within mixtures due to overlapping spectral bands. acs.org Raman spectroscopy has been successful in identifying β-naphthol lakes in artists' materials and artwork samples. acs.orgresearchgate.net However, its effectiveness can be limited by fluorescence from the organic binder or the pigment itself. mdpi.com

To overcome the limitations of conventional techniques, advanced methods like secondary ion mass spectrometry with MeV primary ions (MeV SIMS) have been utilized. acs.orgresearchgate.net MeV SIMS offers high sensitivity and soft ionization, which minimizes the fragmentation of organic molecules, allowing for the detection of molecular ions and the differentiation between pigments, lakes, and dyes even in complex mixtures. acs.orgresearchgate.netnih.gov

Table 1: Analytical Techniques for the Identification of β-Naphthol Pigments in Art

| Analytical Technique | Advantages | Limitations | Key Findings for β-Naphthol Pigments |

| Raman Spectroscopy | High sensitivity, requires minimal sample. mdpi.com | Fluorescence from binders or pigments can interfere. mdpi.com | Successfully identified β-naphthol lakes in historic paint-outs. researchgate.net |

| FTIR Spectroscopy | Provides general chemical class information. acs.org | Overlapping bands hinder specific compound identification in mixtures. acs.org | Can identify the presence of β-naphthol functional groups. |

| MeV SIMS | High sensitivity, low fragmentation, distinguishes between similar molecules. acs.orgresearchgate.net | Requires specialized equipment (particle accelerator). acs.org | Effectively identifies molecular ions of β-naphthol pigments in mixtures. acs.orgnih.gov |

| Spectrofluorimetry | Detected unmixed β-naphthol pigments in oil-paint mockups. acs.org | May not be suitable for complex mixtures. | Useful for initial screening of unmixed pigments. |

Understanding Degradation Mechanisms in Complex Artistic Matrices

The degradation of β-naphthol pigments is a significant concern for the long-term preservation of cultural heritage. researchgate.net Prolonged exposure to light is a primary driver of fading in these synthetic organic colorants. acs.orgresearchgate.net Research into the photodegradation mechanisms is crucial for predicting the stability of artworks and designing effective conservation treatments.

Studies have shown that the degradation of related azo dyes, which share structural similarities with β-naphthol pigments, often involves the cleavage of the azo bond (–N=N–). mdpi.com This process can generate intermediates such as β-naphthol, which can then further degrade into smaller organic molecules, carbon dioxide, and water. mdpi.com The presence of certain functional groups on the pigment molecule can influence its stability. researchgate.net

In the context of artistic matrices, the interaction between the pigment and the binding medium (e.g., oil, polymer) can be complex and affect the degradation pathway. researchgate.net For instance, research on red historical polyethylene (B3416737) objects colored with β-naphthol pigment lakes PR 48:2 and PR 53:1 showed that while the pigments themselves faded or darkened upon light exposure, the fading was more severe within the plastic binder, suggesting that the polymer matrix may facilitate the photofading of the pigment. researchgate.net

Identifying the specific degradation products is key to understanding the chemical changes occurring in an artwork. Techniques like gas chromatography-mass spectrometry (GC-MS) have been instrumental in identifying decay products such as phthalic anhydride (B1165640) and 1,3-indandione (B147059) in artificially aged pigment powders. researchgate.net This information helps to build a more complete picture of the degradation pathways. researchgate.netresearchgate.net

Table 2: Research Findings on the Degradation of β-Naphthol Related Pigments

| Research Focus | Key Findings | Analytical Methods Used |

| Photodegradation of Azo Dyes | Cleavage of the azo bond is a primary degradation step, forming intermediates like β-naphthol. mdpi.com | UV-Vis Spectroscopy, Trapping Experiments. mdpi.com |

| Degradation in Polymer Matrices | The plastic binder can accelerate the photofading of β-naphthol pigment lakes. researchgate.net | Accelerated Photoaging, FTIR Spectroscopy. researchgate.net |

| Identification of Degradation Products | Phthalic derivatives (e.g., phthalic anhydride) were identified in aged pigment powders. researchgate.net | Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net |

| Influence of Molecular Structure | The presence and type of substituent groups on the pigment affect its stability and lightfastness. researchgate.net | Quantum Yield Calculations, Spectroscopic Analysis. researchgate.net |

Advanced Staining Reagents in Analytical Microscopy

Beta-Naphthol Violet and its derivatives have found applications as staining reagents in the field of analytical microscopy, contributing to the visualization and analysis of biological structures. nih.govmedchemexpress.com

Development of Novel Staining Protocols for Microscopic Analysis

In immunohistochemistry (IHC) and other microscopy techniques, the development of new staining protocols allows for the simultaneous detection of multiple targets within a single tissue sample. nih.gov This is often achieved by using a combination of enzymes and chromogens that produce distinct colors.

While not always the primary choice, naphthol-based compounds are integral to some of these multi-staining methods. For example, in double staining protocols, alkaline phosphatase (AP) activity can be visualized using combinations like Fast Red Violet LB Salt with Naphthol-AS-MX-phosphate to produce a red color. nih.gov This can be paired with another enzyme-chromogen system, such as horseradish peroxidase (HRP) with DAB, which produces a brown color, to visualize two different antigens in the same tissue section. nih.gov

The selection of chromogen combinations is critical for achieving good visual contrast and for allowing spectral imaging techniques to unmix the individual signals. nih.gov The development of such protocols is an ongoing area of research, aiming to expand the number of targets that can be analyzed simultaneously, moving from double to triple or even quadruple staining procedures. nih.govnih.gov

Degradation, Stability, and Environmental Fate of Beta Naphthol Violet in Research Contexts

Photochemical Degradation Pathways and Kinetics

The photochemical degradation of dyes like beta-naphthol violet is a complex process influenced by the dye's inherent structure and the surrounding environmental conditions. Research into related compounds provides insights into the potential pathways and kinetics of beta-naphthol violet's photodegradation.

The stability of naphthol-based dyes is significantly impacted by their electronic structure and the nature of substituent groups on the aromatic rings. researchgate.net For instance, in a study of various historical red pigments based on β-naphthol, it was found that the presence of electron-withdrawing and electron-donating groups affects their stability. researchgate.net Specifically, sulfonate groups have been shown to have a stabilizing effect. researchgate.net The tautomeric form of the dye, whether it exists in the keto or enol form, also plays a role, with the keto forms generally exhibiting greater stability. researchgate.net The surrounding medium, such as the solvent, can also have a major impact on the photostability of these compounds. researchgate.net

The absorption of light by these molecules involves π-π* and n-π* electronic transitions. researchgate.net The efficiency of photodegradation can be quantified by the photodegradation quantum yield (ΦR), with reported values for a series of β-naphthol based red pigments ranging from 3x10⁻⁶ to 4x10⁻⁵ in homogeneous media. researchgate.net

| Factor | Influence on Photostability | Citation |

| Sulfonate Groups | Stabilizing effect | researchgate.net |

| Tautomeric Form | Keto forms are generally more stable | researchgate.net |

| Solvent/Medium | Major impact on stability | researchgate.net |

The irradiation of β-naphthol dyes can lead to the formation of various degradation products. For some β-naphthol-based dyes, irradiation with a xenon source (λ ≥ 300 nm) resulted in extensive degradation, forming volatile compounds such as phthalates. researchgate.net In studies on related azo dyes, degradation products like phthalic acid were also identified. researchgate.net The degradation of Naphthol Blue Black, a diazo dye, on TiO2 nanoparticles under visible light resulted in a colorless naphthaquinone-like end product. acs.org

In the photocatalytic degradation of Basic Violet 4, a related triphenylmethane (B1682552) dye, a variety of intermediates were identified. The degradation proceeded through N-de-ethylation and the destruction of the conjugated structure, yielding products such as 4-diethylaminophenol (B97786) and 4-diethylamino-4'-diethylaminobenzophenone. researchgate.net Further degradation led to the formation of smaller molecules like N,N-diethylaminobenzene, N-ethylaminobenzene, aminobenzene, acetamide, 2-propenoic acid, and acetic acid. researchgate.net

| Parent Compound | Degradation Condition | Identified Products | Citation |

| β-Naphthol Dyes | Xenon source (λ ≥ 300 nm) | Phthalates, Phthalic acid | researchgate.net |

| Naphthol Blue Black | Visible light on TiO2 | Naphthaquinone-like end product | acs.org |

| Basic Violet 4 | UV light with TiO2 | 4-diethylaminophenol, 4-diethylamino-4'-diethylaminobenzophenone, N,N-diethylaminobenzene, Acetic acid | researchgate.net |

Influence of Electronic Structure and Substituents on Photostability

Chemical Stability under Various Environmental Stressors

Beta-naphthol violet is generally stable under normal ambient and anticipated storage and handling conditions of temperature and pressure. astechireland.ie However, it is sensitive to certain environmental factors. Conditions to avoid include direct sunlight, contact with air, and moisture, which can affect its stability. lobachemie.com The compound is known to react violently with strong oxidizers. astechireland.ie It is important to prevent its release into drains, surface water, and groundwater. astechireland.iechemicalbook.com

Advanced Methods for Removal and Remediation from Model Systems

Various methods have been explored for the removal of dyes and related naphthol compounds from aqueous solutions, including adsorption, photocatalytic degradation, and enzyme-mediated bioremediation. frontiersin.orgjwent.netjwent.netrsc.org

Adsorption is a widely used technique for dye removal due to its simplicity and effectiveness. jwent.netjwent.net Materials like nanozeolite-X have been successfully used to remove crystal violet, a related dye, from aqueous solutions with high efficiency. jwent.netjwent.net The adsorption capacity is influenced by factors such as pH, adsorbent dosage, and initial dye concentration. jwent.netcambridge.org For instance, the removal of crystal violet using a zeolite-montmorillonite nano-adsorbent was optimized at a pH of 9. cambridge.org

Photocatalytic degradation is another promising method. For example, β-naphthol has been effectively degraded using N-doped TiO2/SiO2 nanocomposites under simulated solar light, with degradation efficiencies reaching up to 95.4%. aidic.it The photoelectrocatalytic degradation of β-naphthol has also been demonstrated using Ag-deposited BiVO4 electrodes under visible light, with around 80% removal. researchgate.net

| Method | Adsorbent/Catalyst | Target Compound | Removal Efficiency | Citation |

| Adsorption | Nanozeolite-X | Crystal Violet | 97.60% | jwent.netjwent.net |

| Adsorption | Zeolite-Montmorillonite | Crystal Violet | 99.9% | cambridge.org |

| Adsorption | Fe3O4@polyaniline | β-Naphthol | 9.1324 mg/g capacity | researchgate.net |

| Photocatalysis | N-TiO2/SiO2 | β-Naphthol | 95.4% | aidic.it |

| Photoelectrocatalysis | Ag-BiVO4 | β-Naphthol | ~80% | researchgate.net |

Enzyme-mediated bioremediation offers an environmentally friendly approach to degrading pollutants. frontiersin.orgresearchgate.net Laccases and peroxidases are key enzymes involved in the degradation of aromatic compounds. tandfonline.comijplantenviro.com For instance, a bacterial CotA-laccase has shown the ability to polymerize β-naphthol, a crucial step in its removal. frontiersin.org The efficiency of this enzymatic process is dependent on factors like temperature and pH. frontiersin.org

Studies on 1-naphthol (B170400) have shown that its transformation by peroxidase can be significantly enhanced in the presence of other phenolic compounds like catechol. researchgate.net Fungi, which produce enzymes like laccase and manganese peroxidase, have demonstrated the ability to decolorize and degrade various dyes, including those structurally related to beta-naphthol violet. tandfonline.com For example, Aspergillus niger has been shown to be highly effective in degrading several dyes, although its efficiency for Naphthol blue-black was lower at 67%. tandfonline.com

| Enzyme/Organism | Target Compound | Key Findings | Citation |

| CotA-laccase (bacterial) | β-Naphthol | Capable of polymerizing β-naphthol | frontiersin.org |

| Peroxidase | 1-Naphthol | Transformation enhanced by catechol | researchgate.net |

| Aspergillus niger (fungus) | Naphthol blue-black | 67% degradation efficiency | tandfonline.com |

Future Directions and Emerging Research Frontiers for Beta Naphthol Violet

Novel Synthetic Methodologies for Enhanced Functionalization

The future of beta-Naphthol Violet's utility is intrinsically linked to the development of novel synthetic methods that allow for precise functionalization. Research into the broader class of naphthols provides a clear indication of future directions. Modern synthetic strategies are increasingly focused on efficiency, atom economy, and the introduction of diverse functional groups.

One promising area is the expansion of one-pot multicomponent reactions , such as the Mannich reaction, which allows for the synthesis of complex amidoalkyl naphthols in a single step. mdpi.comresearchgate.net These reactions are being refined through the use of innovative catalysts, including magnetic phosphonium (B103445) ionic liquids and nanocatalysts, which offer advantages like easy separation and reusability. mdpi.com The use of solvent-free conditions and green catalysts, like prolinium dihydrogen phosphate (B84403) or adipic acid, is also a significant trend, aiming to make the synthesis of functionalized naphthols more environmentally benign. mdpi.com

Another key frontier is the catalytic, regioselective functionalization of the naphthol core. For instance, methods for the selective α-alkylation of beta-naphthol using readily available catalysts like p-toluenesulfonic acid have been developed, demonstrating high yields under mild conditions. rsc.org Direct C-H functionalization is also emerging as a powerful tool, allowing for the attachment of new groups to specific positions on the naphthalene (B1677914) skeleton, which was previously a significant synthetic challenge. researchgate.netresearchgate.net These advanced methods will enable the synthesis of novel beta-Naphthol Violet analogues with tailored electronic and steric properties for specific applications.

Table 1: Emerging Catalysts in Naphthol Functionalization

| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages | Source(s) |

|---|---|---|---|---|

| Ionic Liquid | Triethylammonium hydrogen sulfate | Amidoalkyl naphthol synthesis | Green, reusable, solvent-free conditions | mdpi.comresearchgate.net |

| Nanocatalyst | Nickel nanoparticles | Amidoalkyl naphthol synthesis | High yields, short reaction times | mdpi.com |

| Acid Catalyst | p-Toluenesulfonic acid | Friedel–Crafts alkylation | Inexpensive, regioselective, metal-free | rsc.org |

| Organocatalyst | Phenylboronic acid | Amidoalkyl naphthol synthesis | Green, solvent-free conditions | mdpi.com |

Integration into Advanced Smart Materials and Responsive Systems

The inherent properties of the azo-naphthol structure make beta-Naphthol Violet a prime candidate for integration into "smart" materials that respond to external stimuli. Research on related compounds highlights several potential pathways.

Stimuli-responsive materials are a major focus. The development of chiral bisimidazolyl 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives that exhibit dual-stimuli-responsive luminescence (mechano- and thermoresponsive) showcases the potential for creating advanced sensors and memory devices. nih.gov Similarly, azo dyes like Acid Violet 3 have been shown to act as pH-controlled photoswitches, a property that could be engineered into beta-Naphthol Violet systems for applications in photopharmacology and optical devices. acs.org The ability to switch between states using light, heat, or pH changes is a cornerstone of smart material design. nih.govacs.orgnih.gov

Furthermore, the integration of naphthol derivatives into supramolecular systems is an emerging frontier. Dihydroxynaphthalenes have been identified as suitable electron donors for forming host-guest complexes with cucurbit researchgate.neturil (CB researchgate.net), creating pH-responsive supramolecular switches. acs.org This suggests that beta-Naphthol Violet could be incorporated into complex architectures like rotaxanes or catenanes, leading to molecular machines and responsive drug delivery systems. acs.org The development of materials with afterglow properties, using naphthol derivatives as energy donors, also opens up possibilities in security inks and optoelectronics. nih.gov

Cross-Disciplinary Research at the Interface of Chemistry, Materials Science, and Analytical Techniques

The future development of beta-Naphthol Violet is inherently cross-disciplinary, bridging fundamental chemistry with materials science, biology, and analytical sciences.

In materials science , beta-Naphthol Violet and its derivatives are being explored beyond traditional dyes. Their potential use in functional textiles, dye-sensitized solar cells, and organic electronics is an active area of research. justdial.commedchemexpress.com The compound's ability to form colored complexes with metal ions also makes it useful in analytical chemistry for the development of new colorimetric assays and sensors. justdial.com

The intersection with biology and medicine is also significant. Dyes are crucial tools for observing cellular structures and tracking biomolecules. medchemexpress.com Functionalized amidoalkyl naphthols have been screened for a variety of biological activities, including antibacterial and antiparasitic properties, suggesting a future for highly specialized beta-Naphthol Violet derivatives in biomedical applications. mdpi.comresearchgate.net Moreover, beta-naphthol is recognized as a biomarker for human exposure to polycyclic aromatic hydrocarbons, placing its detection and study at the center of human biomonitoring and environmental health research. rsc.orgwho.int

A fascinating and novel interface is with cultural heritage science . Analytical techniques are being used to study the composition and degradation of historical synthetic pigments, including β-naphthol reds, to develop better conservation strategies. researchgate.netmdpi.com Understanding the photodegradation mechanisms of these dyes is crucial for preserving historical artifacts. researchgate.net

Development of High-Throughput Characterization and Screening Methods

To accelerate the discovery of new applications for beta-Naphthol Violet derivatives, high-throughput methods are becoming essential. These approaches allow for the rapid synthesis and evaluation of large libraries of compounds.

Combinatorial synthesis is a key enabling strategy. By systematically varying the building blocks in multicomponent reactions, researchers can generate a diverse range of naphthol derivatives. benthamdirect.com These libraries can then be subjected to high-throughput screening to identify compounds with desired properties, such as specific biological activities (e.g., anti-oomycete or antibacterial) or optical characteristics. mdpi.combenthamdirect.comresearchgate.net

On the characterization front, there is a need for faster and more efficient analytical techniques. The development of high-throughput liquid chromatography methods, using very short columns, allows for a dramatic increase in the speed of retention measurements without sacrificing accuracy. researchgate.net Such methods are critical for quickly characterizing the physicochemical properties of newly synthesized compounds and for quality control during screening processes. researchgate.net The combination of automated synthesis, robotic screening, and rapid analytics will be a powerful engine for future research.

Advanced Computational Design and Predictive Modeling of Naphthol-Based Systems

Computational chemistry is poised to play a transformative role in guiding the future development of naphthol-based systems, including beta-Naphthol Violet. These methods allow for the prediction of molecular properties and behaviors, reducing the need for trial-and-error experimentation.

Density Functional Theory (DFT) is widely used to investigate the electronic structure and properties of naphthol derivatives. researchgate.netacs.org It can predict geometric parameters, HOMO/LUMO energy gaps, and even reaction mechanisms. researchgate.netacs.orgresearchgate.net For example, DFT has been used to model the photoisomerization pathways of azo dyes and to understand the tautomeric equilibria between azo and hydrazone forms, which is critical for predicting color and stability. acs.orgrsc.org

Molecular dynamics (MD) and docking simulations are invaluable for exploring how these molecules interact with biological targets. acs.orgresearchgate.net These simulations can predict the binding affinity and mode of interaction between a naphthol derivative and a protein, which is essential for designing new drugs or biological probes. researchgate.net

Furthermore, Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are being developed to predict the biological activity or toxicity of dyes based on their chemical structure. springernature.com By building computational models from existing experimental data, researchers can virtually screen new designs for desired characteristics before committing to their synthesis, saving significant time and resources. springernature.com

Table 2: Computational Methods in Naphthol Research

| Computational Method | Application | Predicted Properties | Source(s) |

|---|---|---|---|

| Density Functional Theory (DFT) | Structural and electronic analysis | Molecular geometry, electronic energies (HOMO/LUMO), reaction mechanisms, tautomeric equilibria | acs.orgresearchgate.netacs.orgrsc.org |

| Molecular Docking/Dynamics | Biomolecular interaction studies | Binding affinity, interaction modes with proteins/enzymes | researchgate.netacs.orgresearchgate.net |

| QSAR/QSPR | Predictive modeling | Toxicity, biological activity, ecotoxicological properties | springernature.com |

Q & A

Q. What statistical methods are appropriate for analyzing beta-Naphthol Violet’s dose-response curves in competitive binding assays?

- Use nonlinear regression (e.g., Hill equation) to fit sigmoidal curves. For IC50 determination, apply Akaike’s Information Criterion (AIC) to compare one-site vs. two-site binding models. Bootstrap resampling (n=1000 iterations) quantifies confidence intervals in heteroscedastic data .

Methodological Considerations

- Data Contradiction Analysis : When reproducibility issues arise, systematically test variables (solvent purity, temperature gradients, instrument calibration) and document deviations using a Fishbone Diagram .

- Ethical Compliance : For studies involving human subjects (e.g., beta-Naphthol Violet in histology), adhere to IRB protocols for dye toxicity assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.